2-Methyl-3-oxo-3,4-dihydro-2H-pyrazino[2,3-b][1,4]oxazine-6-carbonitrile
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Overview
Description
2-Methyl-3-oxo-3,4-dihydro-2H-pyrazino[2,3-b][1,4]oxazine-6-carbonitrile: is an organic compound belonging to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-oxo-3,4-dihydro-2H-pyrazino[2,3-b][1,4]oxazine-6-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of methyl(3-oxo-piperazine-2-ylidene) acetate with N-aryl maleimides in boiling methanol and acetic acid (catalytic amount) can lead to the formation of the desired heterocyclic core .
Industrial Production Methods: Industrial production of this compound would require a well-equipped organic synthesis laboratory. The process involves precise control of reaction conditions, including temperature, solvent choice, and catalyst concentration, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, it serves as a molecular probe to study enzyme interactions and cellular pathways. Its ability to interact with specific biological targets makes it valuable for understanding biochemical processes .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It has shown promise in preliminary studies as an antimicrobial and anticancer agent .
Industry: In the industrial sector, it is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of 2-Methyl-3-oxo-3,4-dihydro-2H-pyrazino[2,3-b][1,4]oxazine-6-carbonitrile involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt cellular pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
- 3,4-Dihydro-2-methyl-3-oxo-2H-pyrazino[2,3-b][1,4]oxazine-6-carboxylate
- 2-Methyl-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylic acid
Uniqueness: Compared to similar compounds, 2-Methyl-3-oxo-3,4-dihydro-2H-pyrazino[2,3-b][1,4]oxazine-6-carbonitrile stands out due to its specific substitution pattern and the presence of a nitrile group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H6N4O2 |
---|---|
Molecular Weight |
190.16 g/mol |
IUPAC Name |
2-methyl-3-oxo-4H-pyrazino[2,3-b][1,4]oxazine-6-carbonitrile |
InChI |
InChI=1S/C8H6N4O2/c1-4-7(13)12-6-8(14-4)10-3-5(2-9)11-6/h3-4H,1H3,(H,11,12,13) |
InChI Key |
FMFLPHBUYZJJRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)NC2=NC(=CN=C2O1)C#N |
Origin of Product |
United States |
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